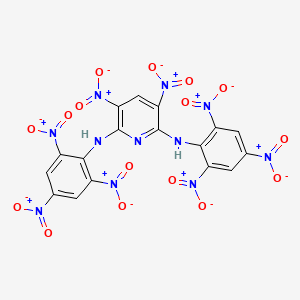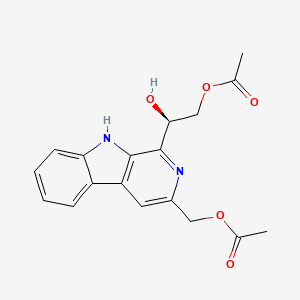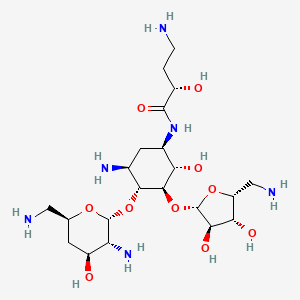![molecular formula C42H52FeN8O6S2 B1255036 3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) CAS No. 9007-43-6](/img/structure/B1255036.png)
3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)
Vue d'ensemble
Description
Complex organic compounds involving iron and porphyrin structures have significant implications in various scientific fields, including biochemistry and materials science. These compounds often serve as models for hemoproteins and are studied for their unique chemical and physical properties.
Synthesis Analysis
Synthesis of complex organic compounds typically involves multi-step reactions, including the formation of porphyrin structures and the introduction of iron ions. Studies such as those on the synthesis of poly(amide-imide-imide)s based on specific diacid precursors provide insights into the polymerization processes and chemical modifications necessary for creating highly specialized molecules (Yang, Chen, & Wei, 2002).
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. Studies on related complex molecules, like µ-oxo-bis complexes, highlight the importance of structural determination in understanding the coordination environment of metal centers and their ligands (Jäger, Knaudt, & Imhof, 2006).
Chemical Reactions and Properties
The reactivity of iron-porphyrin complexes, including redox reactions and oxygen transfer mechanisms, is a key area of study. Research on the catalysis of electrochemical reduction of dioxygen by iron complexes provides valuable information on the chemical behavior and potential applications of these compounds in catalysis (Shin et al., 2011).
Physical Properties Analysis
The physical properties of complex organic compounds, including solubility, thermal stability, and photophysical characteristics, are crucial for their application in materials science. Investigations into the solubility and thermal behavior of polymeric compounds can offer parallels for understanding the stability and usability of complex iron-porphyrin compounds (Yang, Chen, & Wei, 2002).
Chemical Properties Analysis
The chemical properties, such as oxidation states, ligand binding, and electrochemical characteristics, define the functionality and application scope of iron-porphyrin complexes. Research on the synthesis and reactivity of binuclear iron(III) complexes provides insights into the chemical versatility and potential reactivity patterns of such compounds (Ghattas et al., 2009).
Applications De Recherche Scientifique
Immunobiological Activity of Amino Propanoic Acid Derivatives
2-Amino-3-(purin-9-yl)propanoic acids, including similar compounds to the specified iron(2+) porphyrin complex, were studied for their immunostimulatory and immunomodulatory potency. These compounds enhanced the secretion of chemokines and augmented NO biosynthesis, indicating potential in immune response modulation (Doláková et al., 2005).
Biological Activity of Long Alkyl Chain Substituted Thiazolidin-4-ones
Compounds structurally related to the iron(2+) porphyrin complex were synthesized and evaluated for biological activities. These compounds were found to have potential as agents in various biological assays, demonstrating a range of biological activities and interactions (Rahman et al., 2005).
Endosomolytic Properties of Poly(amido-amine)s
Studies on poly(amido-amine)s, with properties similar to the iron(2+) porphyrin compound , showed these polymers could have endosomolytic properties. This suggests potential applications in drug delivery and cellular internalization (Ferruti et al., 2000).
Propriétés
IUPAC Name |
3-[8,13-bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N8O6S2.Fe/c1-19-25(9-11-37(51)52)33-16-34-26(10-12-38(53)54)20(2)30(48-34)14-35-40(24(6)58-18-28(44)42(56)46-8)22(4)32(50-35)15-36-39(21(3)31(49-36)13-29(19)47-33)23(5)57-17-27(43)41(55)45-7;/h13-16,23-24,27-28H,9-12,17-18,43-44H2,1-8H3,(H6,45,46,47,48,49,50,51,52,53,54,55,56);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBWSTZNVJEAY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)SCC(C(=O)NC)N)C)C(C)SCC(C(=O)NC)N)C)CCC(=O)O)CCC(=O)O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52FeN8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Cytochrome C | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cytochrome C | |
CAS RN |
9007-43-6 | |
| Record name | Cytochrome c | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytochrome c | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2S,3R,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254956.png)
![9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1254962.png)





![(3S,4aS,6aR,10aR,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B1254969.png)


![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)
